

An In-Depth Technical Guide to Fagaramide: From Chemical Identity to Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Fagaramide, a naturally occurring alkamide predominantly found in plants of the Zanthoxylum genus, has garnered significant scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of **Fagaramide**, including its precise chemical identity, a summary of its known biological effects with corresponding quantitative data, detailed experimental methodologies for assessing its activity, and an exploration of its modulation of key cellular signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity: IUPAC Name and Synonyms

Fagaramide is chemically classified as a member of the cinnamamides and is a secondary carboxamide.[1]

Preferred IUPAC Name: (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide[2]

Synonyms: A variety of synonyms for **Fagaramide** are reported in chemical literature and databases. The most common of these include:



- trans-Fagaramide[2]
- N-Isobutyl-3,4-methylenedioxy-trans-cinnamamide[2]
- (E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide[1]
- Piperonyl-4-aacrylylisobutylamide[1]
- N-Isobutyl-3,4-methylenedioxycinnamamide[1]

CAS Numbers:

trans isomer: 495-86-3[2]

• unspecified stereochemistry: 60045-88-7[2]

Quantitative Biological Data

Fagaramide has demonstrated a range of biological activities, most notably antimicrobial and cytotoxic effects. The following tables summarize the available quantitative data for these activities.

MIC (μg/mL)
125[3]
250[3]
250[3]
250[3]



Table 2: Cytotoxic Activity of Fagaramide (IC50)	
Cell Line	IC50 (μM)
CCRF-CEM (Leukemia)	< 50[4]
CEM/ADR5000 (Multidrug-resistant Leukemia)	< 50[4]

Experimental Protocols

The following sections detail the methodologies employed in key experiments to determine the biological activity of **Fagaramide**.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of **Fagaramide** is commonly assessed using the broth microdilution method.

- Preparation of Fagaramide Stock Solution: A stock solution of Fagaramide is prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Serial Dilutions: A series of twofold dilutions of the **Fagaramide** stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in microtiter plates. The concentrations tested typically range from 1.25 to 20 μg/mL.[5]
- Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 10⁶ colony-forming units (CFU)/mL for bacteria).[5]
- Incubation: The microtiter plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).[5]
- Determination of MIC: The MIC is determined as the lowest concentration of Fagaramide that completely inhibits the visible growth of the microorganism.[5]



Cytotoxicity Assay (Resazurin Reduction Assay)

The cytotoxic effects of **Fagaramide** on cancer cell lines are frequently evaluated using the resazurin reduction assay.

- Cell Seeding: Cancer cells (e.g., CCRF-CEM) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of Fagaramide and a vehicle control (e.g., DMSO).
- Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
- Resazurin Addition: A solution of resazurin is added to each well. Viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
- Fluorescence Measurement: After a further incubation period, the fluorescence is measured using a microplate reader.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of **Fagaramide** required to inhibit cell growth by 50%, is calculated from the dose-response curve.[4]

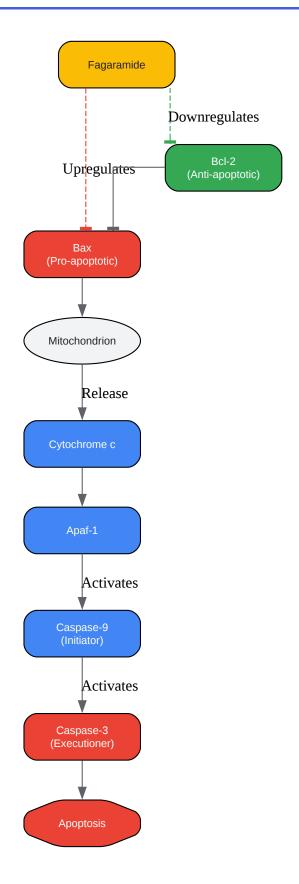
Signaling Pathway Modulation

While the precise molecular mechanisms of **Fagaramide** are still under active investigation, current research suggests its involvement in the modulation of key cellular signaling pathways, primarily related to apoptosis and inflammation.

Apoptosis Induction

Fagaramide's cytotoxic activity is believed to be mediated, at least in part, through the induction of apoptosis. The intrinsic apoptosis pathway is a critical process in programmed cell death.





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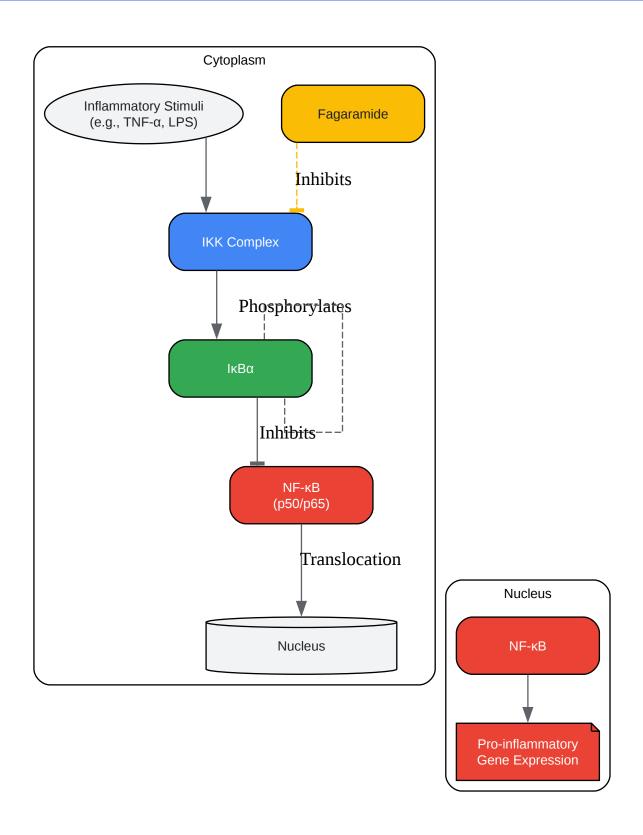
Fagaramide's putative role in the intrinsic apoptosis pathway.



Anti-inflammatory Effects via NF-kB Pathway

Natural alkamides have been shown to possess anti-inflammatory properties, often through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While direct evidence for **Fagaramide** is still emerging, a plausible mechanism involves the inhibition of IκB kinase (IKK), a key upstream regulator of NF-κB.





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Proposed mechanism of **Fagaramide**'s anti-inflammatory action.



Conclusion and Future Directions

Fagaramide stands out as a promising natural product with demonstrated antimicrobial and cytotoxic activities. This guide has provided a detailed overview of its chemical properties, biological effects, and the experimental approaches used for its evaluation. While the modulation of apoptosis and NF-κB signaling pathways are plausible mechanisms of action, further research is imperative to elucidate the precise molecular targets and interactions of **Fagaramide**. Future studies should focus on target identification and validation, as well as preclinical in vivo efficacy and safety profiling, to fully assess the therapeutic potential of this intriguing natural compound.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Fagaramide: From Chemical Identity to Cellular Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671858#fagaramide-iupac-name-and-synonyms]

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